

Vinylsulfonic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Vinylsulfonic acid

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This technical guide provides an in-depth overview of **vinylsulfonic acid** (VSA), a pivotal organosulfur compound. This document details its chemical identity, physical and chemical properties, synthesis methodologies, and its polymerization into poly(**vinylsulfonic acid**) (PVSA). The content is structured to serve as a practical resource for professionals in research and development.

Core Concepts: Chemical Formula and Structure

Vinylsulfonic acid, systematically named ethenesulfonic acid, is the simplest unsaturated sulfonic acid.^{[1][2]} Its chemical formula is $C_2H_4O_3S$.^{[1][2]} The structure features a vinyl group directly attached to a sulfonic acid functional group, a combination that imparts high reactivity to the molecule.^{[1][2]}

The key structural identifiers for **vinylsulfonic acid** are:

- SMILES: C=CS(=O)(=O)O^[1]
- InChI: InChI=1S/C2H4O3S/c1-2-6(3,4)5/h2H,1H2,(H,3,4,5)^[1]

The presence of the C=C double bond makes it a reactive monomer for polymerization, leading to the formation of poly**vinylsulfonic acid**.^[1] The sulfonic acid group confers strong acidic properties and high water solubility.^[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for **vinylsulfonic acid** and its sodium salt.

Table 1: Physical and Chemical Properties of **Vinylsulfonic Acid**

Property	Value
Molecular Weight	108.11 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	128 °C (at 1.29 hPa)
Density	1.3921 g/cm ³ (at 25 °C)
Solubility	Highly soluble in water

Table 2: Identifiers for **Vinylsulfonic Acid** and its Sodium Salt

Identifier	Vinylsulfonic Acid	Sodium Vinylsulfonate
CAS Number	1184-84-5	3039-83-6
PubChem CID	62474	23665719
UNII	GJ6489R1WE	F7K3L38Z7B

Experimental Protocols

Synthesis of Vinylsulfonic Acid via Alkaline Hydrolysis of Carbyl Sulfate

This is the primary industrial method for producing **vinylsulfonic acid**.^[1] The process involves two main stages: the alkaline hydrolysis of carbyl sulfate and the subsequent acidification to yield the free acid.

Stage 1: Alkaline Hydrolysis of Carbyl Sulfate

- **Reaction Setup:** A stirred-tank reactor equipped with cooling and pH control is required.
- **Initial Charge:** An aqueous solution of a base, such as calcium hydroxide or sodium hydroxide, is charged into the reactor.
- **Carbyl Sulfate Addition:** Carbyl sulfate is added to the basic solution at a controlled rate.
- **Temperature and pH Control:** The reaction is highly exothermic (reaction enthalpy: -1,675 kJ/kg), and the temperature must be maintained between 30-50°C.^[1] The pH of the reaction mixture should be kept between 9 and 12.^[1]
- **Heating:** After the addition of carbyl sulfate is complete, the reaction mixture is heated to 70-150°C to ensure complete conversion to the vinyl sulfonate salt.
- **Isolation of Vinyl Sulfonate Salt:** The resulting solution contains the corresponding salt of **vinylsulfonic acid** (e.g., calcium vinyl sulfonate or sodium vinyl sulfonate).

Stage 2: Acidification to **Vinylsulfonic Acid**

- **Acidification:** The solution of the vinyl sulfonate salt is cooled to 0-8°C.
- **Acid Addition:** A strong acid, typically sulfuric acid, is added to the cooled solution.
- **Precipitation:** In the case of using calcium hydroxide in the first stage, the addition of sulfuric acid leads to the precipitation of poorly soluble calcium sulfate.
- **Filtration:** The precipitated salt is removed by filtration, yielding an aqueous solution of **vinylsulfonic acid**.
- **Purification:** The resulting **vinylsulfonic acid** can be further purified by thin-film distillation.

Synthesis of Poly(vinylsulfonic acid) via Free Radical Polymerization

Poly(**vinylsulfonic acid**) is synthesized through the free-radical polymerization of the **vinylsulfonic acid** monomer.

- **Reaction Setup:** A four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and a nitrogen inlet is used.
- **Monomer Solution:** **Vinylsulfonic acid** is dissolved in deionized water to create a monomer solution of the desired concentration.
- **Initiator:** A radical initiator, such as 2,2'-azobis(2-methylpropanediamine) dihydrochloride, is added to the monomer solution.
- **Polymerization Conditions:** The reaction mixture is heated to a specific temperature (e.g., 50°C) and stirred under a nitrogen atmosphere for a set period (e.g., 50 hours).
- **Precipitation:** The resulting viscous polymer solution is slowly added to a stirred non-solvent, such as ethanol, to precipitate the poly(**vinylsulfonic acid**).
- **Purification:** The precipitated polymer is filtered, washed with the non-solvent to remove any unreacted monomer and initiator, and then dried under vacuum.

Characterization Methods

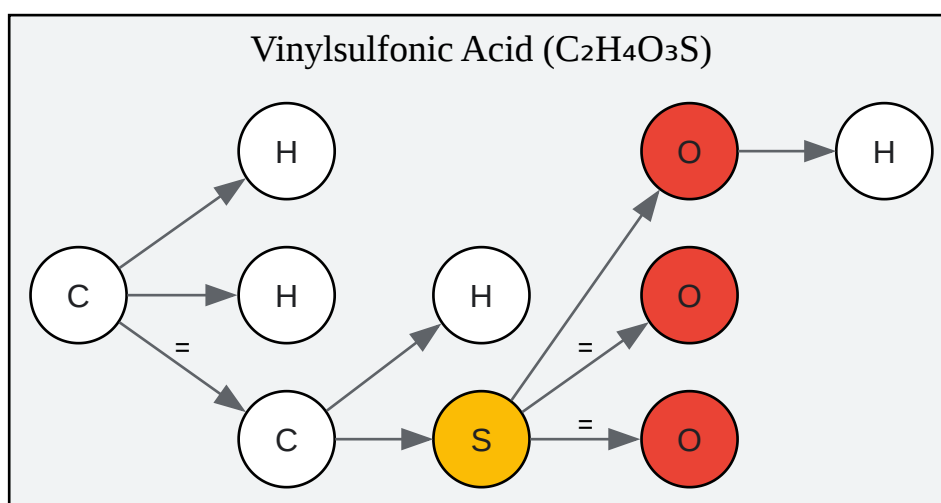
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** For ^1H and ^{13}C NMR analysis, dissolve approximately 10-20 mg of the **vinylsulfonic acid** or poly(**vinylsulfonic acid**) sample in a suitable deuterated solvent, such as D_2O .
- **Instrumentation:** A standard NMR spectrometer (e.g., 400 MHz).
- **Typical Chemical Shifts (Vinylsulfonic Acid):** The vinyl protons typically appear in the range of δ 5.8–6.5 ppm. The sulfonic acid proton gives a broad peak, which can vary depending on the concentration and solvent.
- **Typical Chemical Shifts (Poly(vinylsulfonic acid)):** The polymer backbone protons appear as broad multiplets in the aliphatic region of the spectrum.

3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

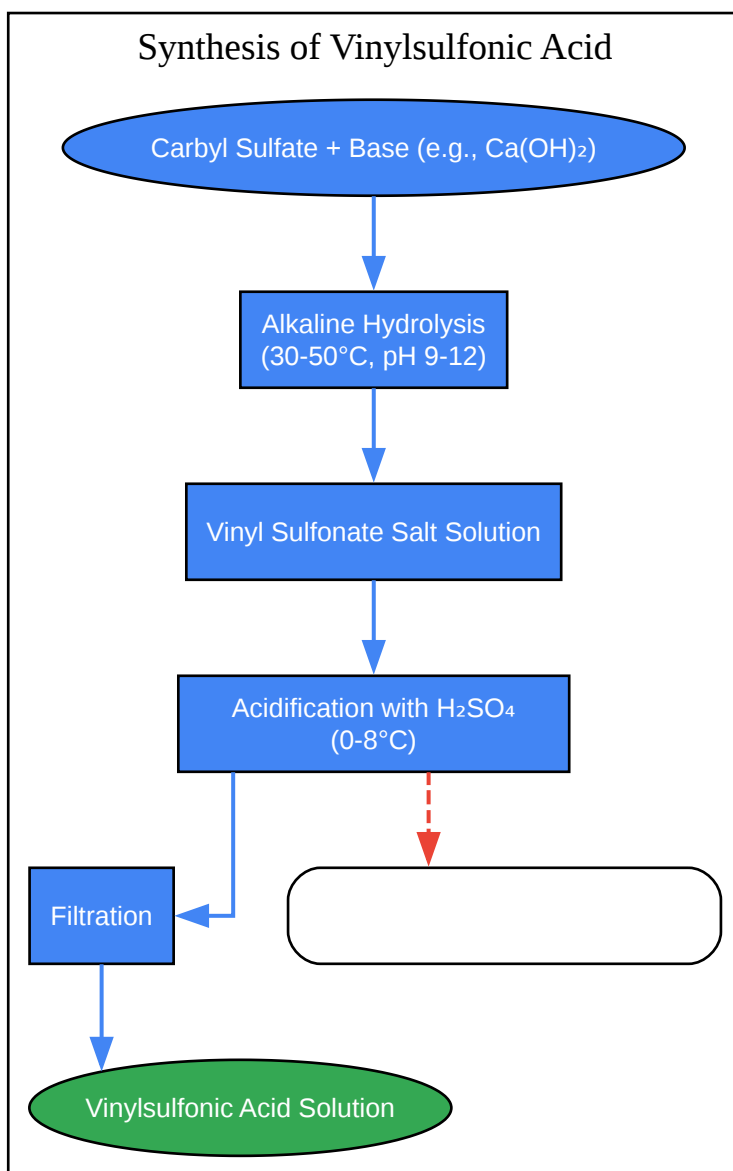
- Sample Preparation: For liquid samples like **vinylsulfonic acid**, a thin film can be prepared between two KBr plates. For solid samples like poly(**vinylsulfonic acid**), a KBr pellet can be prepared by mixing a small amount of the polymer with dry KBr powder and pressing it into a transparent disk.
- Instrumentation: A standard FTIR spectrometer.
- Key Vibrational Bands (Poly(**vinylsulfonic acid**)):
 - Asymmetric and symmetric stretching of the S=O group in the sulfonic acid functionality are observed around 1288 cm^{-1} and 1149 cm^{-1} , respectively.

Visualizations



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Caption: Chemical structure of **vinylsulfonic acid**.



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Caption: Workflow for **vinylsulfonic acid** synthesis.

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- 1. Vinylsulfonic acid - Wikipedia [en.wikipedia.org]
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